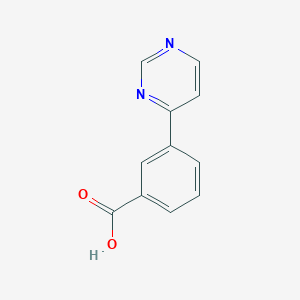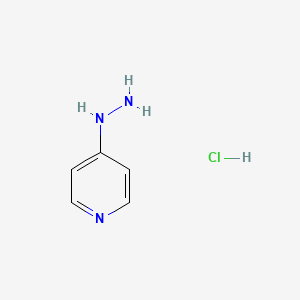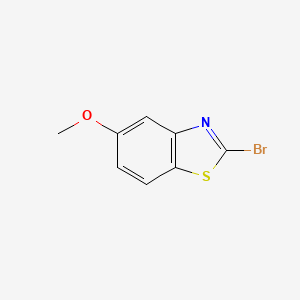![molecular formula C10H12N4O B1322240 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine CAS No. 300552-26-5](/img/structure/B1322240.png)
2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine is a compound that falls within the category of heterocyclic compounds, which are known for their diverse range of biological activities. The structure of this compound suggests that it may possess interesting chemical and pharmacological properties due to the presence of the oxazolo[5,4-b]pyridine core and the piperazin-1-yl substituent.
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, the preparation of piperazinyl oxazolidinones with a heteroaromatic ring, such as pyridine, has been reported, indicating that the distal nitrogen of the piperazinyl ring can be substituted with a six-membered heteroaromatic ring to yield compounds with significant antibacterial properties . Another study describes the synthesis of piperazine-1-yl-1H-indazole derivatives, which are synthesized in a simple and efficient process, characterized by spectral analysis . These methods could potentially be adapted for the synthesis of 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of piperidinium 2-aryl[1,2,4]triazolo[1,5-a]pyridinides has been determined, revealing strong hydrogen bonding and partial stacking motives . This suggests that the molecular structure of 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine could also exhibit interesting intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the literature. Oxazolo[4,5-d]pyrimidines, for example, have been obtained by cyclization and cyclocondensation reactions, indicating that the oxazolo[5,4-b]pyridine core can participate in various chemical transformations . Additionally, the synthesis of isoxazolo[2,3-a]-pyridinium salts and their rearrangement into different heterocyclic structures has been reported . These studies provide insights into the potential chemical reactions that 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been investigated. For instance, the synthesis and properties of 2H-2-(4-substituted-1-piperazinylalkyl)-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridines have been described, with some compounds showing antipsychotic activity . This suggests that 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine may also possess unique physical and chemical properties that could be relevant for pharmacological applications.
Aplicaciones Científicas De Investigación
1. Non-Opiate Antinociceptive Agents
A study by Viaud et al. (1995) explored a series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives, focusing on their safety and analgesic efficacy. They found that compounds with 4-(substituted phenyl)-1-piperazinyl substituents and a 3-4-carbon alkyl side chain exhibited significant analgesic activity. Specifically, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one showed potent, rapid-acting, non-opioid, and nonantiinflammatory analgesic properties with low acute toxicity (Viaud et al., 1995).
2. Histamine H3 Antagonists
Olczak et al. (2021) reported on the structures of several 4-n-propylpiperazine derivatives, including 2-(4-propyl-piperazin-1-yl)oxazolo[5,4-c]pyridine, as potential H3 receptor antagonists. Their study involved X-ray crystallography and assessment of absorption, distribution, metabolism, and excretion (ADME), confirming the compounds' utility for pharmaceutical applications. This research is part of ongoing efforts to find new leads for non-imidazole histamine H3 receptor antagonists (Olczak et al., 2021).
3. Metabolic Pathway Identification
Brownsill et al. (1994) investigated the metabolism of a related compound, S12813, in rat liver slices using high-performance liquid chromatography and mass spectrometry. They identified polar phase I and phase II metabolites, proposing a metabolic pathway for this compound in rat liver slices (Brownsill et al., 1994).
4. Synthesis and Docking Studies
Balaraju et al. (2019) conducted synthesis and docking studies on piperazine-1-yl-1H-indazole derivatives, emphasizing their importance in medicinal chemistry. They synthesized a novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, characterizing it through spectral analysis and providing insights into its potential applications (Balaraju et al., 2019).
5. α7 Nicotinic Acetylcholine Receptor Modulators
Clark et al. (2014) designed and synthesized α7 nicotinic acetylcholine receptor (nAChR) modulators based on the 2-((pyridin-3-yloxy)methyl)piperazine scaffold. They identified oxazolo[4,5-b]pyridine, (R)-18, and 4-methoxyphenylurea, (R)-47, as potent and selective modulators, demonstrating their efficacy in a murine model of allergic lung inflammation (Clark et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-piperazin-1-yl-[1,3]oxazolo[5,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNJTRKJOCKUPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(O2)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)
![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)



